Cas no 120629-79-0 (Oxazole,2-(trimethylsilyl)-)
Oxazole,2-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
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- Oxazole,2-(trimethylsilyl)-
- 2-(TRIMETHYLSILYL)OXAZOLE
- 2-trimethylsilyloxazole
- trimethyl(1,3-oxazol-2-yl)silane
- 2-(Trimethylsilyl)-1,3-oxazole
- Oxazole,2-(trimethylsilyl)
- 2-Trimethylsilanyl-oxazole
- 120629-79-0
- DTXSID40564015
- QBGHXHYNISNLDP-UHFFFAOYSA-N
- SCHEMBL5728950
- 2-trimethylsilyl oxazole
- FT-0757713
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- MDL: MFCD17169831
- Inchi: 1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3
- InChI Key: QBGHXHYNISNLDP-UHFFFAOYSA-N
- SMILES: [Si](C1=NC=CO1)(C)(C)C
Computed Properties
- Exact Mass: 141.06100
- Monoisotopic Mass: 141.060990509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03000
- LogP: 1.21980
Oxazole,2-(trimethylsilyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1293960-500mg |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 500mg |
$665 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1293960-5g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 5g |
$4475 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1293960-1g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 1g |
$1115 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0739-1g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 96% | 1g |
¥8726.45 | 2024-04-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0739-5g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 96% | 5g |
¥34958.27 | 2024-04-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0739-500mg |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 96% | 500mg |
¥5228.88 | 2024-04-21 | |
| eNovation Chemicals LLC | Y1293960-500mg |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293960-1g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293960-5g |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293960-500mg |
2-Trimethylsilanyl-oxazole |
120629-79-0 | 95% | 500mg |
$665 | 2025-02-27 |
Oxazole,2-(trimethylsilyl)- Suppliers
Oxazole,2-(trimethylsilyl)- Related Literature
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1. Intramolecular insertion of the isonitrile group into an oxygen–silicon bond. Synthesis of a 2-trimethylsilyloxazole via the α-isocyano silyl enol etherAlessandro Dondoni,Tiziano Dall'Occo,Giancarlo Fantin,Marco Fogagnolo,Alessandro Medici,Paola Pedrini J. Chem. Soc. Chem. Commun. 1984 258
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2. Contents pages
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3. Chapter 9. Heterocyclic compounds
Additional information on Oxazole,2-(trimethylsilyl)-
Recent Advances in the Application of Oxazole,2-(trimethylsilyl)- (CAS: 120629-79-0) in Chemical Biology and Pharmaceutical Research
Oxazole derivatives have long been recognized for their significant role in medicinal chemistry due to their diverse biological activities. Among them, Oxazole,2-(trimethylsilyl)- (CAS: 120629-79-0) has recently emerged as a promising compound in chemical biology and pharmaceutical research. This research brief aims to summarize the latest findings regarding the synthesis, applications, and mechanistic insights of this compound, highlighting its potential in drug discovery and development.
The compound Oxazole,2-(trimethylsilyl)-, with the CAS number 120629-79-0, is a silylated oxazole derivative that has garnered attention for its unique chemical properties and reactivity. Recent studies have demonstrated its utility as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks. The trimethylsilyl group enhances the stability and reactivity of the oxazole ring, making it a valuable building block for the development of novel bioactive molecules.
One of the key advancements in the application of Oxazole,2-(trimethylsilyl)- is its role in the synthesis of potential anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound as a precursor in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study highlighted the compound's ability to facilitate the introduction of functional groups that are critical for binding to specific oncogenic targets.
In addition to its anticancer potential, Oxazole,2-(trimethylsilyl)- has shown promise in the field of antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its incorporation into novel antimicrobial peptides. The study revealed that the trimethylsilyl group could enhance the lipophilicity and membrane permeability of these peptides, thereby improving their efficacy against drug-resistant bacterial strains.
Mechanistic studies have also shed light on the compound's unique reactivity. Research conducted at the University of Cambridge in 2022 utilized advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the electronic and steric effects of the trimethylsilyl group on the oxazole ring. These findings have provided valuable insights into the design of more efficient synthetic routes and the optimization of reaction conditions for related compounds.
Despite these promising developments, challenges remain in the large-scale production and application of Oxazole,2-(trimethylsilyl)-. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed to fully realize its potential in pharmaceutical applications. Ongoing research is focused on developing greener synthetic methodologies and exploring its compatibility with various drug delivery systems.
In conclusion, Oxazole,2-(trimethylsilyl)- (CAS: 120629-79-0) represents a valuable tool in modern chemical biology and drug discovery. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of bioactive molecules with potential therapeutic applications. Future research should aim to further explore its mechanistic underpinnings and expand its utility in addressing unmet medical needs.
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